(4-Bromopyridin-2-YL)methanamine

描述

(4-Bromopyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Bromopyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom at the 4-position of the pyridine ring, exhibits various interactions with biological systems, making it a candidate for further research in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

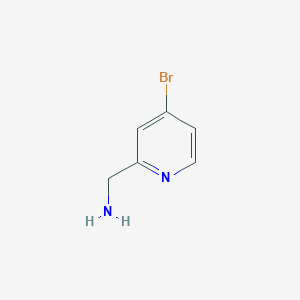

The molecular structure of this compound can be represented as follows:

This compound features a bromine substituent that influences its electronic properties and reactivity. The presence of the amine group enhances its potential to interact with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. Research indicates that compounds with similar structures can modulate enzyme activities or receptor functions, leading to varied biological effects. Specifically, the bromine atom may enhance binding affinity through electronic effects, which are crucial for therapeutic applications.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains, suggesting its potential as an antibiotic agent. The mechanism often involves interference with bacterial metabolic pathways or structural integrity .

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. For instance, it has been evaluated in vitro for its ability to inhibit tumor cell proliferation. The compound appears to affect key signaling pathways involved in cancer progression, such as the mTOR pathway and the phosphorylation of proteins critical for cell cycle regulation .

Case Studies

- Anticancer Activity : In a study focused on prostate cancer cells, this compound was shown to inhibit cell growth in a dose-dependent manner. The compound's efficacy was enhanced when used in combination with other inhibitors targeting different pathways, indicating a synergistic effect .

- Synergistic Effects with Antibiotics : Another study explored the use of this compound as an adjuvant to enhance the effectiveness of existing antibiotics against resistant bacterial strains. The results demonstrated improved antimicrobial activity when combined with traditional antibiotics like colistin .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 4 - 8 µg/mL | Inhibition of metabolic pathways |

| Anticancer | Prostate cancer cells | Varies by concentration | Modulation of mTOR signaling |

科学研究应用

Chemistry

In the realm of organic chemistry, (4-Bromopyridin-2-yl)methanamine serves as a key intermediate in the synthesis of more complex organic molecules. Its unique bromine substitution allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating diverse chemical entities.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds |

| Coupling Reactions | Used in cross-coupling reactions to synthesize biaryl compounds |

Biology

In biological research, this compound is utilized as a building block for bioactive molecules. Its structure allows it to interact with specific biological pathways, making it useful in the development of pharmaceuticals targeting various diseases.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity , particularly against Mycobacterium tuberculosis strains. The structure-activity relationship (SAR) indicated that modifications to the pyridine ring could enhance efficacy while reducing toxicity .

Medicine

The compound is increasingly recognized for its potential in medicinal chemistry. It acts as a precursor for synthesizing pharmaceutical compounds with therapeutic effects against several conditions, including cancer.

Notable Findings:

Research has shown that certain derivatives decrease the growth of multiple cancer types such as pancreatic, prostate, and breast cancers . These compounds have been linked to the inhibition of critical protein kinases involved in tumor growth regulation.

| Cancer Type | Inhibition Mechanism |

|---|---|

| Pancreatic | Inhibits mTORC signaling pathway |

| Prostate | Blocks Pim kinase interactions |

| Breast | Induces apoptosis in cancer cells |

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial chemistry:

- Agrochemicals: Utilized in the formulation of pesticides and herbicides.

- Dyes: Acts as an intermediate in dye synthesis processes.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Bromopyridin-2-yl)methanamine and its intermediates?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by functionalization. For example, intermediates like 1-(4-bromopyridin-2-yl)ethanamine can be synthesized via nucleophilic substitution or cross-coupling reactions. Hydrochloride salts (e.g., CAS 1779128-18-5) are often prepared by treating the free base with HCl in anhydrous solvents . Purification is achieved using column chromatography or recrystallization, with HPLC (>97% purity) as a validation step .

Q. How is purity assessed and optimized for this compound in synthetic workflows?

- Methodological Answer : Purity is verified via HPLC (>97% threshold) and spectroscopic techniques (NMR, MS). Contaminants like unreacted precursors are removed using reverse-phase chromatography or solvent recrystallization. For intermediates, LC-MS is critical to confirm molecular weight and isotopic patterns .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns on the pyridine ring and amine proton integration.

- High-resolution mass spectrometry (HRMS) : For precise molecular formula validation.

- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How do solubility properties of this compound influence solvent selection in reactions?

- Methodological Answer : The compound is polar due to the amine and bromine groups, favoring solvents like DMSO, DMF, or methanol. For low-polarity reactions (e.g., Pd-catalyzed couplings), toluene/THF mixtures are used with solubilizing agents. Solubility data for analogous methanamines in DMF or pyridine can guide empirical testing .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond-length/angle accuracy. ORTEP-3 visualizes thermal ellipsoids to assess disorder. For example, cyclohexyl-substituted methanamines require high-resolution data (<1.0 Å) to resolve conformational flexibility .

Q. How should researchers address contradictions between computational and experimental data for this compound?

- Methodological Answer : Iterative refinement is key:

- Re-examine DFT calculations (e.g., B3LYP/6-31G*) for conformational sampling.

- Validate against experimental NMR coupling constants or X-H bond distances.

- Use tools like PISTACHIO or REAXYS to cross-check synthetic feasibility .

Q. What computational strategies predict reactivity in this compound-based catalysis?

- Methodological Answer :

- Docking studies : For ligand-receptor interactions (e.g., amine coordination to metal centers).

- Frontier molecular orbital (FMO) analysis : To identify nucleophilic/electrophilic sites on the pyridine ring.

- MD simulations : To model solvent effects in cross-coupling reactions .

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent tuning : Introduce electron-withdrawing groups (e.g., CF3) at the 5-position to modulate amine basicity.

- Prodrug design : Convert the amine to a carbamate for improved membrane permeability.

- Pharmacophore mapping : Align with targets like GPCRs or kinases using QSAR models .

Q. What mechanistic insights are critical for studying this compound in neurotransmitter pathways?

- Methodological Answer :

- Radioligand binding assays : To quantify affinity for serotonin/dopamine transporters.

- Patch-clamp electrophysiology : To assess ion channel modulation.

- Metabolic stability tests : Incubate with liver microsomes to identify oxidative hotspots (e.g., CYP450-mediated deamination) .

属性

IUPAC Name |

(4-bromopyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIMDWQEXYZSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677204 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-50-9 | |

| Record name | 1-(4-Bromopyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromopyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。